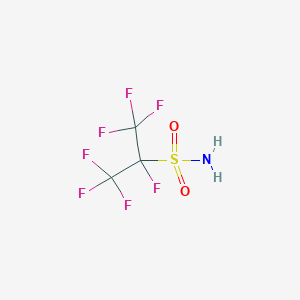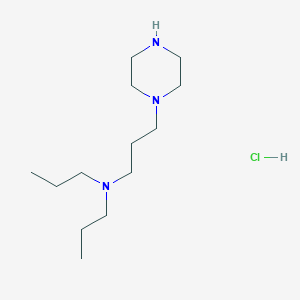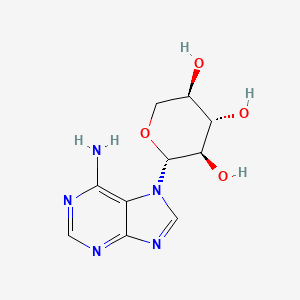
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is a heterocyclic compound that combines the structural features of imidazole and benzothiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid typically involves the condensation of 2-aminobenzothiazole with an appropriate aldehyde, followed by cyclization and subsequent functionalization. One common method involves the use of a one-pot multicomponent reaction, which includes the following steps:
Condensation: 2-aminobenzothiazole reacts with an aldehyde in the presence of a catalyst such as acetic acid.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-b][1,3]benzothiazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave irradiation, and other advanced techniques to enhance yield and reduce reaction times.
化学反応の分析
Types of Reactions
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylacetic acid moiety can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halides or nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylacetic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates.
Biology
Biologically, this compound has shown promise in various assays for its potential anti-cancer, anti-inflammatory, and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of certain cancer cell lines and reduce inflammation in animal models.
Medicine
In medicine, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
Industrially, this compound is used in the development of new materials and as a catalyst in various chemical reactions. Its stability and reactivity make it suitable for use in polymer synthesis and other industrial applications.
作用機序
The mechanism of action of (4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
類似化合物との比較
Similar Compounds
Imidazo[2,1-b][1,3]benzothiazole derivatives: These compounds share the core structure but differ in their functional groups, leading to variations in their biological activities.
Benzothiazole derivatives: These compounds lack the imidazole ring but retain the benzothiazole core, resulting in different chemical and biological properties.
Phenylacetic acid derivatives: These compounds have the phenylacetic acid moiety but lack the heterocyclic rings, leading to distinct reactivity and applications.
Uniqueness
(4-Imidazo(2,1-b)(1,3)benzothiazol-2-ylphenyl)acetic acid is unique due to its combination of imidazole and benzothiazole rings, which confer specific chemical and biological properties. This dual-ring system allows for versatile reactivity and the potential for diverse applications in various fields.
特性
CAS番号 |
81950-33-6 |
|---|---|
分子式 |
C17H12N2O2S |
分子量 |
308.4 g/mol |
IUPAC名 |
2-(4-imidazo[2,1-b][1,3]benzothiazol-2-ylphenyl)acetic acid |
InChI |
InChI=1S/C17H12N2O2S/c20-16(21)9-11-5-7-12(8-6-11)13-10-19-14-3-1-2-4-15(14)22-17(19)18-13/h1-8,10H,9H2,(H,20,21) |
InChIキー |
FBDLAZNBUYBADZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
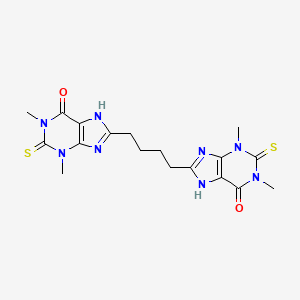


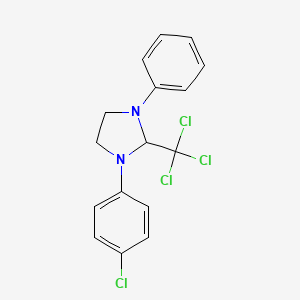
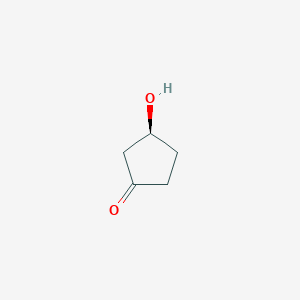
![Benzyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B12931959.png)
![2-[2-(Dimethylamino)ethoxy]-3-[(4-methoxyphenyl)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12931964.png)

